molecular formula C5H8N4S B1597230 3-Amino-5-allylamino-1,2,4-thiadiazole CAS No. 60093-16-5

3-Amino-5-allylamino-1,2,4-thiadiazole

Cat. No. B1597230
CAS RN: 60093-16-5
M. Wt: 156.21 g/mol
InChI Key: MYISXCAAYLVJSC-UHFFFAOYSA-N
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Description

The compound “3-Amino-5-allylamino-1,2,4-thiadiazole” is a type of 1,3,4-thiadiazole . 1,3,4-thiadiazoles are known to be integral features of a variety of natural products and medicinal agents .


Synthesis Analysis

1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another approach to the synthesis of substituted 5-amino- and 3-amino-1,2,4-thiadiazoles has been achieved. Derivatization by palladium-catalyzed Suzuki−Miyaura coupling enables the rapid preparation of analogs around this pharmaceutically relevant core .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is confirmed by X-ray diffraction which shows layers consisting of an elaborate two-dimensional hydrogen bonded network of molecules .


Chemical Reactions Analysis

1,3,4-thiadiazole molecules have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .


Physical And Chemical Properties Analysis

The compound “3-Amino-5-allylamino-1,2,4-thiadiazole” has a molecular weight of 156.21 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5. It has a Rotatable Bond Count of 3 .

Scientific Research Applications

1. Antifungal Applications

  • Summary of Application: 1,3,4-thiadiazole derivatives of glucosides, synthesized using d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol, have shown good antifungal activities .
  • Methods of Application: A convergent synthetic route was employed to synthesize these derivatives .
  • Results: Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

2. Anticancer Applications

  • Summary of Application: Thiadiazole derivatives have been synthesized and their anticancer effects on various cell lines have been investigated .
  • Methods of Application: The synthesis of these derivatives was confirmed through nuclear magnetic resonance (NMR) analyses. Their anticancer potential was evaluated through in silico and in vitro cell-based assays using LoVo and MCF-7 cancer lines .
  • Results: The novel compound 2g, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-h incubation .

3. Urease Inhibitory Applications

  • Summary of Application: Novel compounds against H. pylori bacterium have been synthesized by the mechanism of urease inhibition .
  • Methods of Application: The synthesized 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives (7a–l) were evaluated for potent urease inhibitory activity .
  • Results: The results of this study are presented in the referenced article .

Future Directions

Although there are insufficient results to state the quality of 2-amino-1,3,4-thiadiazoles as a new class of antiparasitic agents, many reported derivatives can be considered as lead compounds for drug synthesis and a promise for the future treatment of parasitosis and provide a valid strategy for the development of potent antiparasitic drugs .

properties

IUPAC Name

5-N-prop-2-enyl-1,2,4-thiadiazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-3-7-5-8-4(6)9-10-5/h2H,1,3H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYISXCAAYLVJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364873
Record name 3-Amino-5-allylamino-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-allylamino-1,2,4-thiadiazole

CAS RN

60093-16-5
Record name 3-Amino-5-allylamino-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60093-16-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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